molecular formula C12H13ClN4O B6644364 N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide

Katalognummer B6644364
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: VCGMCENXEFVVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide, also known as CC-115, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. CC-115 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) protein kinase, which plays a key role in regulating cell growth, proliferation, and survival.

Wirkmechanismus

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide is a highly selective inhibitor of the mTOR protein kinase, which plays a key role in regulating cell growth, proliferation, and survival. mTOR is a central regulator of the cellular signaling pathways that control cell growth and metabolism, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide inhibits the activity of mTOR by binding to its active site and preventing the phosphorylation of downstream targets, such as p70S6 kinase and eukaryotic initiation factor 4E-binding protein 1. This leads to a reduction in protein synthesis and cell growth, and an increase in autophagy, a cellular process that degrades damaged or unwanted proteins and organelles.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of mTOR, which reduces the risk of off-target effects and toxicity. N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide is also orally bioavailable, which allows for convenient administration in animal models. However, N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has some limitations, including its relatively short half-life and the potential for drug resistance.

Zukünftige Richtungen

There are several potential future directions for the development of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide. One area of interest is the combination of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide with other cancer therapies, such as immunotherapy or targeted therapies, to enhance their anti-tumor effects. Another potential direction is the development of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide for the treatment of other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, further research is needed to understand the mechanisms of drug resistance to N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide and to develop strategies to overcome it.

Synthesemethoden

The synthesis of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide involves the reaction of 6-chloro-4-cyanopyridine-2-amine with cyclopropanecarboxylic acid, followed by the addition of 2-(2-aminoethyl)aminoethanol. The resulting product is purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
In inflammation, N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In autoimmune disorders, N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been shown to reduce the severity of disease in animal models of multiple sclerosis and lupus.

Eigenschaften

IUPAC Name

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c13-10-5-8(7-14)6-11(17-10)15-3-4-16-12(18)9-1-2-9/h5-6,9H,1-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGMCENXEFVVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.